2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both benzimidazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzimidazole and thiazole moieties through a sulfanyl linkage, followed by acylation with acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)acetamide
- N-(1,3-thiazol-2-yl)acetamide
- 2-(1H-Benzimidazol-2-ylsulfanyl)ethanol
Uniqueness
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its dual presence of benzimidazole and thiazole rings, which confer distinct chemical and biological properties. This duality allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-10(16-11-13-5-6-18-11)7-19-12-14-8-3-1-2-4-9(8)15-12/h1-6H,7H2,(H,14,15)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYUWAFZMNBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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